2-Iodoethanol
Overview
Description
2-Iodoethanol, also known as ethylene iodohydrin, is an organic compound with the molecular formula C2H5IO. It is a colorless to pale yellow liquid with a distinctive odor. This compound is soluble in water and many organic solvents, making it versatile for various applications.
Mechanism of Action
Target of Action
2-Iodoethanol, also known as Ethylene iodohydrin , is an organic compound The primary targets of this compound are not well-documented in the literature
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain unknown. Further pharmacokinetic studies are needed to understand these properties and their impact on the compound’s bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodoethanol can be synthesized through the reaction of 2-chloroethanol with hydrogen iodide. The reaction typically occurs under reflux conditions, where 2-chloroethanol is treated with an excess of hydrogen iodide to replace the chlorine atom with an iodine atom, forming this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the same reaction but on a larger scale. The process requires careful control of temperature and pressure to ensure high yield and purity. The use of stabilizers, such as copper, is common to prevent decomposition during storage and transportation .
Chemical Reactions Analysis
Types of Reactions: 2-Iodoethanol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, to form ethylene glycol.
Oxidation Reactions: this compound can be oxidized to form iodoacetaldehyde or iodoacetic acid, depending on the oxidizing agent and conditions used.
Reduction Reactions: The compound can be reduced to form ethyl iodide under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Ethylene glycol.
Oxidation: Iodoacetaldehyde, iodoacetic acid.
Reduction: Ethyl iodide.
Scientific Research Applications
2-Iodoethanol is used in various scientific research applications, including:
Biology: In the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of light-sensitive materials, such as photoresists and coatings.
Comparison with Similar Compounds
2-Bromoethanol: Similar in structure but contains a bromine atom instead of iodine. It is less reactive than 2-iodoethanol.
2-Chloroethanol: Contains a chlorine atom and is used as a precursor in the synthesis of this compound. It is less reactive compared to this compound.
Uniqueness of this compound: this compound’s unique combination of an iodine atom and a hydroxyl group makes it highly reactive and versatile for various chemical transformations. Its ability to participate in substitution, oxidation, and reduction reactions, along with its applications in multiple scientific fields, highlights its importance and utility.
Properties
IUPAC Name |
2-iodoethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5IO/c3-1-2-4/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSECPQCFCWVBKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060792 | |
Record name | Ethanol, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624-76-0 | |
Record name | Iodoethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-IODOETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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